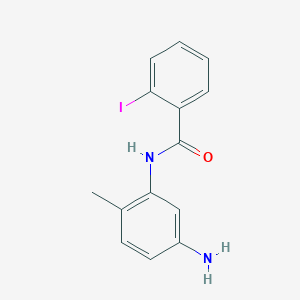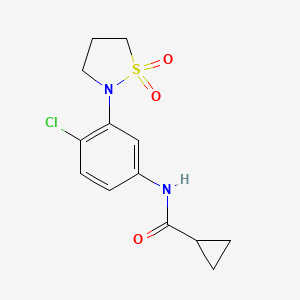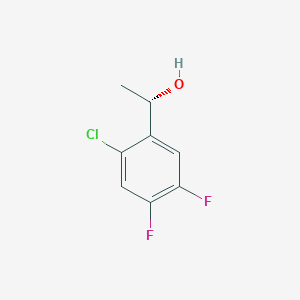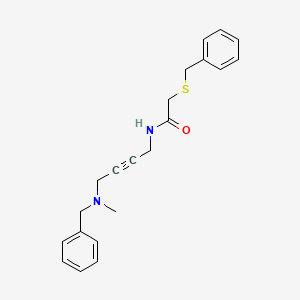![molecular formula C22H28N4O6S2 B2472815 4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide CAS No. 851987-88-7](/img/structure/B2472815.png)
4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed based on their IR, 1H, 13C NMR, and mass spectral data .Aplicaciones Científicas De Investigación
Chemical Properties and Environmental Presence
Parabens, chemically similar to the compound , are primarily used as preservatives in food, cosmetics, and pharmaceutical products. While considered weak endocrine disrupters, the health effects of these compounds are still debated. Their biodegradability doesn't prevent their ubiquity in surface water and sediments, stemming from the continuous introduction into the environment and the consumption of paraben-based products. Notably, methylparaben and propylparaben are the most common, correlating with their presence in consumer products. Additionally, these compounds, containing phenolic hydroxyl groups, can react with free chlorine, leading to the formation of more stable and persistent chlorinated by-products, whose toxicity requires further exploration (Haman et al., 2015).
Pharmaceutical Applications
Benzothiazole derivatives, similar in structure to the compound , have found extensive use in pharmaceuticals. They possess a wide range of pharmacological activities, including antifungal, antimicrobial, anti-inflammatory, and antidiabetic properties. Specifically, 2-arylbenzothiazoles show potential as antitumor agents. Their structural simplicity and ease of synthesis make them favorable for the development of chemical libraries, aiding in the discovery of new chemical entities for the market. The increasing importance of the benzothiazole nucleus in drug discovery is significant, particularly in therapies aimed at cancer treatment (Kamal et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound acts as an inhibitor of COX-1 and COX-2 enzymes . It binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, pain, and fever.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of COX-1 and COX-2 enzymes by the compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, providing relief for conditions such as arthritis, acute pain, and dysmenorrhea .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other drugs or substances, and the individual’s health status. For example, the presence of other COX inhibitors could potentially enhance or interfere with the compound’s action .
Direcciones Futuras
The future directions for research on similar compounds could include further exploration of their biological activities and the development of novel compounds with improved properties . For example, the discovery of novel compounds that inhibit quorum sensing without being antibiotic is an emerging field .
Propiedades
IUPAC Name |
N,N-bis(2-methoxyethyl)-4-[[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6S2/c1-15-5-10-18(32-4)19-20(15)33-22(23-19)25-24-21(27)16-6-8-17(9-7-16)34(28,29)26(11-13-30-2)12-14-31-3/h5-10H,11-14H2,1-4H3,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPVNZJJKMUHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2472733.png)



![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2472743.png)

![N-ethyl-6-methyl-2-[4-(2-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2472745.png)


![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2472749.png)


![5-(Hydroxymethyl)-2-(2-methoxyphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2472755.png)